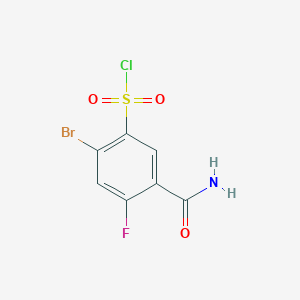

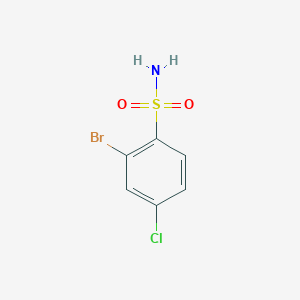

2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

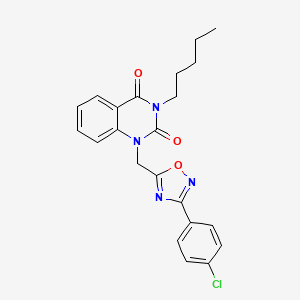

“2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1490768-70-1 . It has a molecular weight of 316.53 . The IUPAC name for this compound is 5-(aminocarbonyl)-2-bromo-4-fluorobenzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride” is 1S/C7H4BrClFNO3S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2H,(H2,11,12) . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

While the specific chemical reactions involving “2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride” are not detailed in the search results, bromo compounds are known to participate in various types of reactions. For instance, they can undergo free radical reactions .科学的研究の応用

Synthesis and Chemical Properties

- The chemical can be used as a reagent in the synthesis of various compounds. For instance, Jing Leng et al. (2018) developed 1-bromoethene-1-sulfonyl fluoride, which has three addressable handles (vinyl, bromide, and sulfonyl fluoride), functioning as a tris-electrophile and as a SuFEx clickable material for regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018).

- M. Katô et al. (2000) describe the use of Halothane, which contains similar functional groups to 2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride, as a synthon for synthesizing organofluorine compounds (Katô et al., 2000).

Medicinal Chemistry and Drug Synthesis

- Q. Miao et al. (2010) demonstrated the synthesis of an anticancer compound using a similar sulfonyl chloride, highlighting its potential in drug synthesis (Miao et al., 2010).

- D. B. Janakiramudu et al. (2017) synthesized new sulfonamides and carbamates using a precursor that is structurally related, indicating potential applications in antimicrobial drug development (Janakiramudu et al., 2017).

Industrial and Synthetic Applications

- R. Moore (2003) discusses the synthesis of high-purity chloro-difluorobenzene using sulfonyl chloride, showing the chemical's relevance in producing high-quality industrial intermediates (Moore, 2003).

- The synthesis of higher 1-bromoalkanes by Li Wei (2012) involving a process using sulfonyl chloride showcases the compound's utility in producing complex organic molecules (Wei, 2012).

作用機序

Target of Action

It’s often used as a reagent in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound may act as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This is followed by a transmetalation step, where the compound is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, it participates in the formation of carbon-carbon bonds .

Result of Action

The primary result of the action of 2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of complex organic molecules.

Action Environment

The efficacy and stability of 2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, it is known to be moisture sensitive . Therefore, it should be stored away from water and bases . The reaction conditions, such as temperature and solvent, can also significantly impact its reactivity and the outcome of the chemical reactions it participates in .

特性

IUPAC Name |

2-bromo-5-carbamoyl-4-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClFNO3S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYITXBHZAKZDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClFNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-[4-(Methylsulfanyl)phenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2363845.png)

![3-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2363846.png)